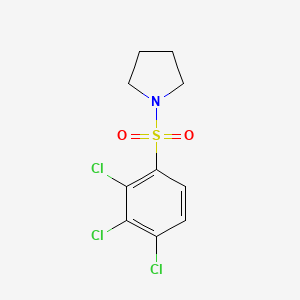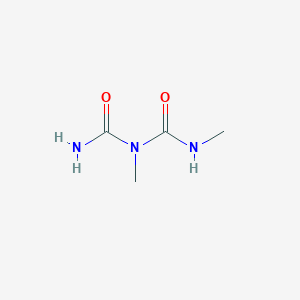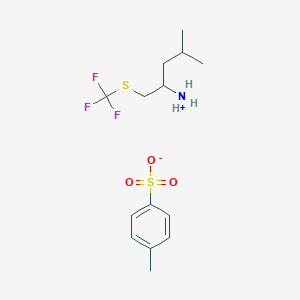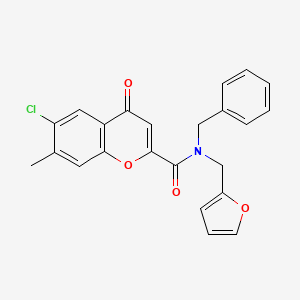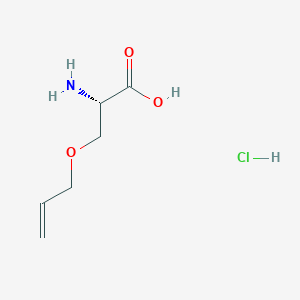
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride is an organic compound with significant interest in various scientific fields It is a derivative of amino acids, featuring an allyloxy group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid serine.
Protection of Amino Group: The amino group of serine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Allylation: The hydroxyl group of the protected serine is then allylated using allyl bromide in the presence of a base like sodium hydride.
Deprotection: The protecting group is removed to yield (S)-3-(Allyloxy)-2-aminopropanoic acid.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Epoxides: Formed from oxidation of the allyloxy group.
Saturated Derivatives: Resulting from reduction reactions.
Substituted Amino Acids: Produced through nucleophilic substitution.
Scientific Research Applications
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Methoxy)-2-aminopropanoic acid hydrochloride: Similar structure but with a methoxy group instead of an allyloxy group.
(S)-3-(Ethoxy)-2-aminopropanoic acid hydrochloride: Features an ethoxy group in place of the allyloxy group.
Uniqueness
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for forming various derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-prop-2-enoxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
UTUOKRYGXRXHFB-JEDNCBNOSA-N |
Isomeric SMILES |
C=CCOC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C=CCOCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


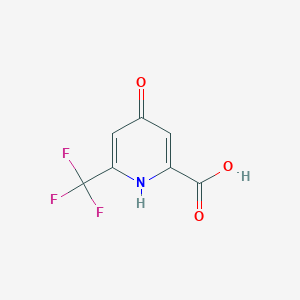
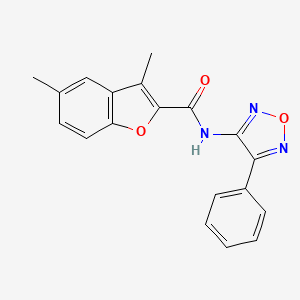
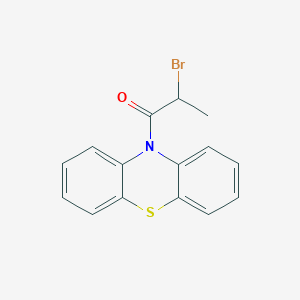
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B15096251.png)
![2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid](/img/structure/B15096262.png)
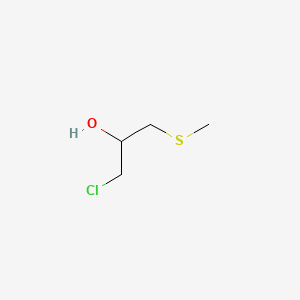
![8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)
![2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
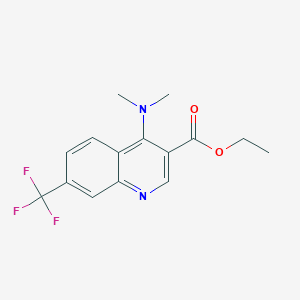
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096295.png)
